N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a naphthalene ring substituted with a hydroxyl group and a carboxamide group, which is further bonded to a diphenylmethyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, 3-hydroxynaphthalene-2-carboxylic acid, is first prepared through a series of reactions involving naphthalene as the precursor.
Amidation Reaction: The carboxylic acid group of the naphthalene derivative is then converted to the corresponding amide by reacting with diphenylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-naphthalene-2-carboxamide, while reduction of the carboxamide group can produce N-(diphenylmethyl)-3-aminonaphthalene-2-carboxamide.
Scientific Research Applications
N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Diphenylmethyl)-1-phenylethan-1-imine: A related compound with a similar diphenylmethyl group but different core structure.
N-(Diphenylmethyl)-2-naphthamide: Another compound with a naphthalene core but different substitution pattern.
Uniqueness
N-(Diphenylmethyl)-3-hydroxynaphthalene-2-carboxamide is unique due to the specific positioning of the hydroxyl and carboxamide groups on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
90184-76-2 |
---|---|
Molecular Formula |
C24H19NO2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzhydryl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19NO2/c26-22-16-20-14-8-7-13-19(20)15-21(22)24(27)25-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H,(H,25,27) |
InChI Key |
VTVCXLSDKCLQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.